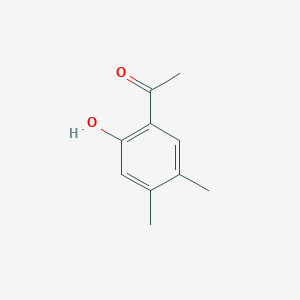

2'-Hydroxy-4',5'-dimethylacetophenone

描述

2'-Hydroxy-4',5'-dimethylacetophenone (C₁₀H₁₂O₂) is an acetophenone derivative featuring a hydroxyl group at the 2' position and methyl groups at the 4' and 5' positions on the aromatic ring. This structural configuration confers unique physicochemical properties, influencing its solubility, reactivity, and biological activity. The compound has been identified in plant extracts, such as Caryota urens (fish tail palm), and is commercially available for research purposes with a purity of ≥97% . Its applications span phytotoxicity studies, acaricidal research, and synthetic chemistry, where it serves as a precursor for modified bioactive molecules .

属性

IUPAC Name |

1-(2-hydroxy-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)10(12)5-7(6)2/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVSURZEXVMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189957 | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36436-65-4 | |

| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36436-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036436654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GF7D6YH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

The process begins with 3,4-dimethylphenyl acetate as the starting material. Under anhydrous conditions, AlCl₃ coordinates to the ester carbonyl group, facilitating the cleavage of the acyl-oxygen bond. The resultant acylium ion undergoes electrophilic aromatic substitution at the ortho or para position relative to the hydroxyl group. For 3,4-dimethylphenyl acetate, steric and electronic effects direct the acyl group predominantly to the ortho position, yielding this compound as the major product.

The general reaction scheme is:

Optimized Reaction Conditions

Table 1: Key Parameters for Fries Rearrangement Synthesis

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires strict anhydrous conditions to prevent catalyst deactivation.

-

Corrosive AlCl₃ necessitates specialized equipment for large-scale production.

-

Alternative Synthetic Routes

While the Fries rearrangement is the dominant method, theoretical and small-scale alternative pathways have been proposed, though they are less documented in reputable literature.

Direct Acylation of Phenolic Substrates

A plausible but less-validated approach involves the direct acylation of 2-hydroxy-4,5-dimethylphenol with acetyl chloride or acetic anhydride. This method would theoretically proceed via electrophilic aromatic substitution, with the acyl group attaching to the activated ortho position. However, no peer-reviewed studies or patents confirming this route for this compound were identified in the provided sources.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3,4-dimethylphenol with acetyl chloride in the presence of AlCl₃ could theoretically yield the target compound. However, this method competes with the Fries rearrangement in terms of efficiency and selectivity. The strong electron-donating methyl groups may lead to over-acylation or side reactions, making this route less practical.

Characterization and Quality Control

Synthesized this compound is typically characterized using the following analytical methods:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 69–73°C |

| Boiling Point | 144°C at 18 mmHg |

| Density | 1.0326 g/cm³ (estimate) |

| λ<sub>max</sub> (EtOH) | 340 nm |

| pK<sub>a</sub> | 10.59 ± 0.23 (predicted) |

-

Spectroscopic Data :

Industrial-Scale Considerations

The Fries rearrangement is favored in industrial settings due to its scalability and cost-effectiveness. Key operational considerations include:

-

Catalyst Recovery : AlCl₃ is often hydrolyzed to HCl and Al(OH)₃, necessitating neutralization and waste treatment systems.

-

Energy Efficiency : Solvent-free conditions reduce energy consumption during solvent removal.

-

Byproduct Management : Acetic acid byproduct can be recycled or neutralized.

化学反应分析

2’-Hydroxy-4’,5’-dimethylacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other substituents.

Condensation: It is used in the preparation of chalcone derivatives through Claisen-Schmidt condensation reactions with aldehydes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2’-Hydroxy-4’,5’-dimethylacetophenone has several scientific research applications:

Chemistry: It is used in the synthesis of chalcone derivatives, which are studied for their antibacterial properties.

Biology: Chalcone derivatives derived from this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of chalcone derivatives in treating various diseases.

Industry: It is used in the production of herbicides and other agrochemicals.

作用机制

The mechanism of action of 2’-Hydroxy-4’,5’-dimethylacetophenone involves its conversion into chalcone derivatives, which exhibit antibacterial activity. These derivatives interfere with bacterial cell wall synthesis and function, leading to bacterial cell death. The molecular targets and pathways involved in this process are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Phytotoxicity and Plant Growth Inhibition

- 2',4'-Dimethylacetophenone: Exhibits stronger phytotoxic effects than 2'-Hydroxy-4',5'-dimethylacetophenone in assays with Lactuca sativa (lettuce) and Allium cepa (onion). At 1 mM, it inhibits total germination (%GT) by 7.5% (on paper) and 4.5% (in soil) and shows hormetic effects in Allium cepa . The 2',4'-dimethyl substitution enhances lipophilicity, promoting membrane penetration and bioactivity.

- 4'-Methylacetophenone: Less phytotoxic than 2',4'-dimethylacetophenone but still inhibits lettuce hypocotyl growth (IC₅₀ < 0.1 mM). In Allium cepa, it strongly suppresses germination rate (%GR) at 1 mM .

- Propiophenone: Demonstrates moderate inhibition of radicle growth (42% in soil assays) but stimulates hypocotyl growth in Lactuca sativa at lower concentrations . The absence of hydroxyl and methyl groups results in lower overall bioactivity.

Key Insight: The hydroxyl group in this compound may enhance hydrogen bonding with cellular targets, while adjacent methyl groups (4',5') increase steric hindrance compared to 2',4'-dimethylacetophenone. This balance likely moderates its phytotoxicity relative to more lipophilic analogs .

Acaricidal and Antimicrobial Activity

- 2'-Hydroxy-4'-methylacetophenone: Isolated from Angelica koreana roots, this derivative exhibits acaricidal activity against Dermatophagoides farinae. The single methyl group at 4' optimizes contact toxicity, outperforming 3'- and 2'-methyl analogs . Comparatively, this compound’s additional methyl group may reduce bioavailability due to increased hydrophobicity.

- 3,4-Dihydroxyacetophenone: Inhibits lettuce seed germination at 0.5–1 mM and shows hormesis in rice and radish. The dihydroxy configuration enhances redox activity, a feature absent in this compound .

Key Insight: Methyl group positioning significantly impacts bioactivity. For acaricidal effects, 4'-methyl substitution is optimal, whereas 4',5'-dimethylation in this compound may shift activity toward antifungal or antibacterial pathways .

Toxicity Profile

- 2-Chloro-4,5-dimethylphenol: Higher toxicity (1.14 in Tetrahymena pyriformis assays) compared to this compound (0.71), likely due to the electron-withdrawing chloro group enhancing reactivity .

- 4-Chloro-2-methylphenol: Moderate toxicity (0.82), underscoring the role of chloro substituents in elevating toxicity over methyl groups .

Key Insight: The hydroxyl and methyl groups in this compound reduce electrophilicity, resulting in lower acute toxicity compared to chlorinated analogs .

Structural and Metabolic Comparisons

- 4'-Hydroxy-3',5'-dimethoxyacetophenone: Methoxy groups improve metabolic stability but reduce solubility. This compound is used in pharmaceutical synthesis, whereas this compound’s methyl groups favor industrial applications .

- 2',6'-Dihydroxy-4'-methoxyacetophenone: Exhibits antifungal activity due to its dihydroxy-methoxy configuration, a feature absent in this compound .

Key Insight: Methoxy and hydroxyl group positioning dictates metabolic pathways. This compound’s lack of methoxy groups may limit its role in drug development but enhance utility in agrochemicals .

生物活性

2'-Hydroxy-4',5'-dimethylacetophenone (CAS Number: 36436-65-4) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its role in the synthesis of biologically active derivatives.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenolic hydroxyl group and an acetophenone moiety, which contribute to its reactivity and biological activity. The compound is characterized by:

- Hydroxyl Group : Located at the 2' position.

- Methyl Groups : Present at the 4' and 5' positions relative to the carbonyl group.

Synthesis and Derivatives

This compound serves primarily as a precursor in the synthesis of chalcone derivatives. Chalcones are known for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Potential activity against cancer cells.

The synthesis typically involves Claisen-Schmidt condensation reactions with substituted benzaldehydes, leading to a library of novel chalcone derivatives. These derivatives are subsequently evaluated for their biological activities.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mM |

| Escherichia coli | 12 | 1.0 mM |

| Bacillus subtilis | 18 | 0.25 mM |

These findings suggest that the compound's derivatives could be developed into effective antibacterial agents.

Anticancer Activity

Chalcone derivatives synthesized from this compound have also shown potential anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, such as:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various chalcone derivatives synthesized from this compound. The results indicated that modifications to the structure significantly influenced antibacterial potency, with some derivatives outperforming standard antibiotics . -

Evaluation of Anticancer Effects :

In a separate investigation, chalcones derived from this compound were tested against MCF-7 cells. The study found that specific substitutions led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

While the exact mechanism of action for this compound itself remains unclear, its role in synthesizing biologically active chalcones suggests several pathways:

- Inhibition of DNA Synthesis : Some derivatives may interfere with DNA replication in bacterial and cancer cells.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2'-Hydroxy-4',5'-dimethylacetophenone, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or selective alkylation of precursor acetophenones. For example, pH-controlled reactions (pH 4–6) with catalysts like copper sulfate can enhance regioselectivity for dimethyl substitution . Post-synthesis purification via steam distillation and reduced-pressure rectification improves yield . Yield optimization may also require adjusting stoichiometry of methylating agents and monitoring reaction progress with thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., hydroxyl at C2', methyl groups at C4' and C5') by identifying deshielded protons and carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO, MW 180.20) and fragmentation patterns .

- FT-IR : Hydroxyl (~3200 cm) and carbonyl (~1680 cm) stretches confirm functional groups .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Compare retention times with certified reference standards. Cross-validate purity via melting point analysis (literature range: 95–98°C) and elemental analysis (C, H, O ±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating methyl and hydroxyl groups activate the acetophenone ring toward electrophilic substitution. Density functional theory (DFT) calculations can map electron density distributions, while kinetic studies under varying temperatures/pH reveal activation energies. For example, the hydroxyl group’s ortho-directing effect stabilizes transition states in nitration or halogenation reactions .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) alter the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Comparative studies using X-ray crystallography or molecular docking (e.g., with cytochrome P450 enzymes) show that methyl groups enhance hydrophobic binding, while methoxy substituents increase steric hindrance. In vitro assays (IC measurements) under controlled pH and temperature quantify inhibition efficacy .

Q. What strategies resolve contradictions in reported spectral data or physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Cross-reference with single-crystal X-ray diffraction for definitive structural confirmation .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Temperature : Store at 25°C, 40°C, and 60°C for 1–6 months.

- Humidity : Expose to 75% relative humidity.

- Light : Use ICH Q1B photostability guidelines.

Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., assay ±5% of initial) .

Q. What computational tools are effective for predicting the compound’s environmental fate or toxicity?

- Methodological Answer : Use EPI Suite (EPA) for biodegradability predictions and TEST (Toxicity Estimation Software Tool) for acute toxicity. Molecular dynamics simulations can model interactions with biological membranes, while Quantitative Structure-Activity Relationship (QSAR) models estimate ecotoxicological endpoints (e.g., LC for aquatic organisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。